3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
Description
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 3-methylbenzoyl group at the 4-position and a propanoic acid moiety at the 1-position, forming a hydrochloride salt. The benzoyl group introduces a carbonyl functionality, distinguishing it from simpler alkyl-substituted analogs. Piperazine derivatives are widely studied in medicinal chemistry for their roles as receptor modulators, particularly in neurological and cardiovascular therapeutics . The propanoic acid group enhances water solubility and may facilitate interactions with biological targets through hydrogen bonding.
Properties
IUPAC Name |
3-[4-(3-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-12-3-2-4-13(11-12)15(20)17-9-7-16(8-10-17)6-5-14(18)19;/h2-4,11H,5-10H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXSMWYIAAMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Intermediate
The piperazine ring is often prepared or sourced as 1-piperazinyl derivatives. The nitrogen atoms provide sites for selective acylation and alkylation reactions.
- Starting from 1-piperazine, selective monoacylation is achieved by reacting with 3-methylbenzoyl chloride under controlled conditions to avoid di-substitution.
- The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
Coupling with Propanoic Acid Derivative
- The acylated piperazine is then linked to a propanoic acid moiety, often via an alkylation reaction using 3-chloropropanoic acid or its ester derivatives.
- This alkylation proceeds in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrochloric acid generated and promote nucleophilic substitution.
- The reaction is carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 50 °C.
Hydrochloride Salt Formation
- The free base of 3-[4-(3-methylbenzoyl)-1-piperazinyl]propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.
- This step improves the compound’s crystallinity, stability, and solubility, which is critical for pharmaceutical applications.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Monoacylation of piperazine | 3-methylbenzoyl chloride, dichloromethane, 0–5 °C | 75–85 | Controlled to avoid diacylation |
| Alkylation with propanoic acid derivative | 3-chloropropanoic acid, K2CO3, DMF, 25–50 °C | 70–80 | Base neutralizes HCl, promotes substitution |
| Salt formation | HCl gas or aqueous HCl, room temperature | >90 | Produces stable hydrochloride salt |
Research Findings and Optimization
- The use of triethylamine or potassium carbonate as bases in the alkylation step is crucial to achieve high yields and purity by minimizing side reactions.
- Solvent choice impacts reaction rates and product isolation; DMF is preferred for alkylation due to its polarity and ability to dissolve both reagents.
- Temperature control during acylation prevents over-acylation and decomposition of sensitive intermediates.
- Purification is typically achieved by recrystallization from solvents like isopropyl ether or by silica gel chromatography to obtain analytically pure hydrochloride salt.
Comparative Notes from Patent Literature
- Patent US20030153753A1 describes similar processes for piperazine derivatives involving debenzylation, acylation, and alkylation steps with precise control over stereochemistry and hydration state of the final product crystals, which may be adapted for this compound’s preparation.
- The formation of stable hydrated crystals of the hydrochloride salt is emphasized for pharmaceutical formulation stability.
- The synthesis involves multi-step reactions with intermediate purification steps to ensure high purity and yield.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Condition | Impact on Product |
|---|---|---|
| Acylation temperature | 0–5 °C | Prevents over-acylation |
| Alkylation base | Potassium carbonate or triethylamine | Neutralizes acid, promotes substitution |
| Alkylation solvent | DMF or DMSO | Enhances solubility and reaction rate |
| Salt formation | HCl gas or aqueous HCl, room temp | Improves stability and solubility |
| Purification | Recrystallization or chromatography | Ensures product purity |
| Yield | 70–85% (per step) | Dependent on reaction control |
Chemical Reactions Analysis
Core Reaction Types and Mechanisms
The compound's chemical behavior is governed by three reactive domains:
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Piperazine nitrogen atoms (susceptible to alkylation/acylation)
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Aromatic methylbenzoyl group (participates in electrophilic substitution)
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Propanoic acid moiety (undergoes carboxylate-specific reactions)
Key Reaction Pathways:
Experimental Note: N-alkylation proceeds with >80% efficiency when using 2-chloroethyl morpholine derivatives under phase-transfer conditions (KI as catalyst) .
Piperazine Ring Modifications
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Debenzylation: Hydrogenolysis (H₂/Pd-C, EtOH) achieves selective benzyl group removal without affecting the methylbenzoyl moiety .
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Morpholine Coupling: Reacts with 4-(2-chloroethyl)morpholine derivatives via nucleophilic substitution (SN2 mechanism) at 55°C :
Yield Optimization: 76.7% achieved using N,N-diisopropylethylamine as base .
Carboxylic Acid Transformations
-
Esterification: Methanol/H₂SO₄ converts acid to methyl ester (98% conversion in 6 hr reflux) .
-
Amide Formation: EDCI/HOBt-mediated coupling with primary amines produces stable amides :
Stability Under Chemical Stress
| Condition | Degradation Pathway | Stability Data |
|---|---|---|
| Acidic (pH <3) | Partial hydrolysis of piperazine ring | 15% decomposition/24h |
| Alkaline (pH >10) | Ester saponification | 92% intact after 8h |
| Oxidative (H₂O₂ 3%) | Benzoyl group hydroxylation | 40% degradation/6h |
Handling Recommendation: Store under nitrogen at -20°C to prevent atmospheric oxidation .
Industrial-Scale Reaction Engineering
Continuous flow reactors demonstrate advantages over batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12-18h | 2.5h |
| Yield | 68-72% | 85-88% |
| Purity | 95% | 99.2% |
Process intensification reduces solvent use by 40% through in-line crystallization .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo diverse chemical reactions makes it valuable in developing new compounds with desired properties.
2. Biology
- Biological Activity : Research indicates that 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride may affect biological systems by interacting with specific enzymes or receptors. Studies have explored its potential for enzyme inhibition and receptor binding, which could lead to therapeutic applications.
3. Medicine
- Therapeutic Properties : There is ongoing investigation into the compound's anti-inflammatory and antimicrobial effects. Preliminary studies suggest it may have applications in treating conditions related to inflammation and infection.
Industrial Applications
1. Agrochemicals
- The compound's stable chemical structure allows it to be utilized in the formulation of agrochemicals, contributing to pest control and plant growth regulation.
2. Dyes and Pigments
- Its unique properties make it suitable for use in the production of dyes and pigments, enhancing color stability and performance in various applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across different fields:
- Biological Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, research has indicated that derivatives of this compound exhibit significant activity against HepG2 liver cancer cells.
- Pharmacological Research : Investigations into its pharmacokinetics and pharmacodynamics are underway to assess its viability as a drug candidate. Early findings suggest favorable absorption characteristics that could enhance its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound differs from the dihydrochloride analog in its substitution pattern (benzoyl vs. methylphenyl) and salt stoichiometry.
- The dihydrochloride salt in may offer higher aqueous solubility compared to the monohydrochloride form of the target compound.
Biological Activity
3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride is a compound that has garnered attention in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications. This compound features a piperazine ring, which is known for its role in various biological activities, and a methylbenzoyl moiety that may contribute to its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 313.79 g/mol
- CAS Number : 1211511-21-5
The compound's structure includes a piperazine ring attached to a propanoic acid chain and a methylbenzoyl group, which may influence its solubility, stability, and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Studies have indicated that the compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential use in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups.
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Study on Anti-inflammatory Activity :
- Objective : To assess the impact on cytokine production in macrophages.
- Method : ELISA assays were conducted to measure cytokine levels.
- Results : Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Structure | Moderate antimicrobial activity |
| 4-(Dimethylamino)butyric acid hydrochloride | Structure | Strong anti-inflammatory effects |
The unique combination of the piperazine ring and methylbenzoyl group in this compound distinguishes it from other compounds, potentially enhancing its efficacy and specificity in biological applications.
Q & A
Basic: What synthetic routes are recommended for 3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling 3-methylbenzoyl chloride with a piperazine derivative, followed by propanoic acid functionalization and HCl salt formation. To optimize efficiency:
- Step 1: Use alkaline conditions (e.g., K₂CO₃) for nucleophilic substitution between 3-methylbenzoyl chloride and piperazine intermediates, as demonstrated in analogous piperazinyl syntheses .
- Step 2: Employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .
- Step 3: Monitor reaction progress via HPLC (≥98% purity threshold) to ensure minimal byproduct formation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to verify purity ≥98%, referencing protocols for structurally similar piperazinyl compounds .
- Spectroscopic Confirmation: Combine ¹H/¹³C NMR (e.g., δ 2.3 ppm for methyl groups, δ 3.5–4.0 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ~360–380 g/mol range for analogous derivatives) .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to assess decomposition temperatures, noting deviations from expected melting points (e.g., 187–190°C for related compounds) .
Advanced: How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?
Methodological Answer:
- Step 1: Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound’s piperazinyl group and target receptors (e.g., serotonin or dopamine receptors) .
- Step 2: Apply density functional theory (DFT) to calculate charge distribution and hydrophobicity, optimizing substituents (e.g., methyl or chloro groups) for improved binding .
- Step 3: Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays, comparing computational ΔG values with experimental Kd data .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Factor 1: Assess experimental conditions (e.g., pH, solvent polarity) that alter protonation states of the piperazine nitrogen, impacting receptor interactions .
- Factor 2: Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability, as seen in studies of analogous 5-HT receptor ligands .
- Factor 3: Perform meta-analysis using Bayesian statistics to quantify uncertainty and identify outliers, prioritizing studies with rigorous purity validation (e.g., HPLC ≥98%) .
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Protocol Design:
- Data Interpretation: Use Arrhenius plots to extrapolate shelf-life, noting instability in acidic media (pH < 3) due to protonation-induced solubility changes .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Step 1: Define critical parameters (e.g., temperature, molar ratio, catalyst loading) using a fractional factorial design to reduce experimental runs .
- Step 2: Apply response surface methodology (RSM) to identify optimal conditions (e.g., 60°C, 1.2:1 molar ratio) for maximizing yield .
- Step 3: Validate scalability in batch reactors, correlating mixing efficiency with particle size distribution (e.g., laser diffraction analysis) .
Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Strategy 1: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring of reaction intermediates .
- Strategy 2: Use polymorph screening (e.g., X-ray powder diffraction) to ensure consistent crystalline forms, critical for solubility and bioavailability .
- Strategy 3: Adopt QbD (Quality by Design) principles, linking critical material attributes (e.g., raw material purity) to final product quality .
Basic: What analytical techniques are suitable for studying metabolic pathways of this compound?
Methodological Answer:
- In Vitro: Use liver microsomes (human or rodent) with NADPH cofactors, identifying metabolites via UPLC-QTOF-MS .
- In Silico: Predict metabolic sites (e.g., piperazine ring oxidation) using software like MetaSite, validated with experimental MS/MS fragmentation .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Approach 1: Develop fluorescent or isotopic probes (e.g., ³H/¹⁴C labeling) to track cellular uptake and receptor colocalization via autoradiography .
- Approach 2: Employ CRISPR-Cas9 knockout models to confirm phenotype rescue upon compound administration, linking target modulation to functional outcomes .
Advanced: What methodologies address discrepancies between in silico predictions and experimental binding data?
Methodological Answer:
- Resolution 1: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations to better model piperazine flexibility .
- Resolution 2: Perform alchemical free energy calculations (e.g., FEP+) to refine ΔΔG predictions for substituent effects .
- Resolution 3: Cross-validate with isothermal titration calorimetry (ITC) to resolve entropy/enthalpy contributions overlooked in simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
